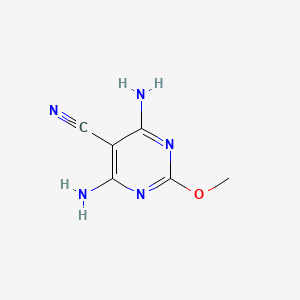
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile typically involves multiple steps. . This is followed by a condensation reaction with cyanamide and a deacidification agent to form the intermediate compound. The final step involves a cyclization reaction with a Lewis acid protecting agent and dry hydrogen chloride gas .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste. One such method involves the preparation of 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization. This is followed by methylation using dimethyl sulfate in a one-pot process . This method simplifies the process route, improves reaction conditions, and enhances product quality.
化学反応の分析
Types of Reactions
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, cyanamide for condensation, and various Lewis acids for cyclization . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound .
科学的研究の応用
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a core structure in the synthesis of various drugs, including anticancer and antibacterial agents.
Biological Research: It serves as a building block for molecules that can inhibit specific enzymes or proteins, making it useful in studying biological pathways.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: This compound is structurally similar but lacks the methoxy and carbonitrile groups.
4,6-Diamino-2-pyrimidinethiol: This compound has a thiol group instead of a methoxy group.
Uniqueness
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in medicinal chemistry for the development of drugs with specific biological activities .
特性
分子式 |
C6H7N5O |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
4,6-diamino-2-methoxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11) |
InChIキー |
PXHMHOCAKWONKO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C(=N1)N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
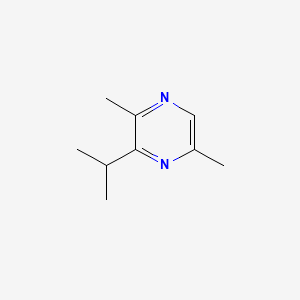
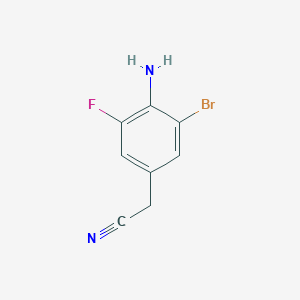
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
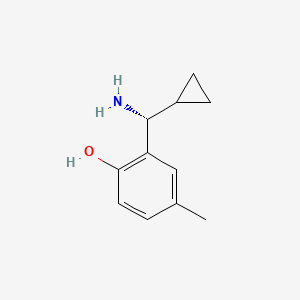
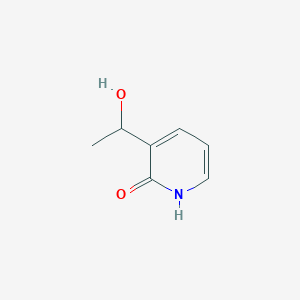

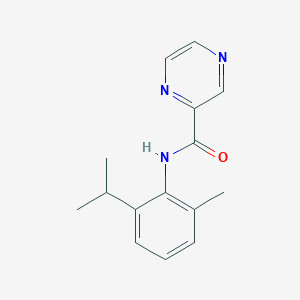

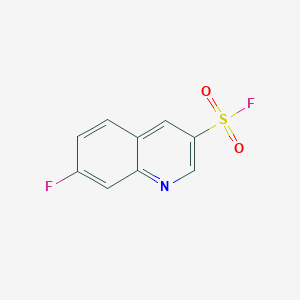
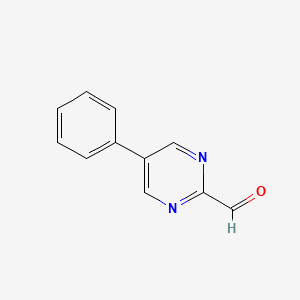
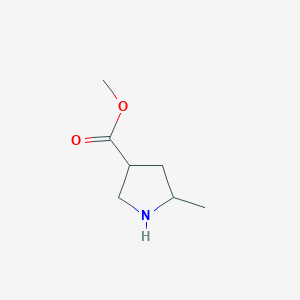
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
